1-(2-Hydroxy-5-methylphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxy-5-methylphenyl)propan-2-one is an organic compound with the molecular formula C10H12O2. It is also known as 2’-Hydroxy-5’-methylpropiophenone. This compound is characterized by a hydroxyl group and a methyl group attached to a phenyl ring, along with a propan-2-one moiety. It is a yellow crystalline powder with a sweet, heavy floral herbal odor .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Hydroxy-5-methylphenyl)propan-2-one can be synthesized through various methods. One common synthetic route involves the Friedel-Crafts acylation of 2-hydroxy-5-methylphenol with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-5-methylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-methylbenzoic acid.
Reduction: Formation of 1-(2-hydroxy-5-methylphenyl)propan-2-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used
Scientific Research Applications
1-(2-Hydroxy-5-methylphenyl)propan-2-one has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-5-methylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methylacetophenone: Similar structure but lacks the propan-2-one moiety.
2-Hydroxy-2-methylpropiophenone: Similar structure with a different substitution pattern on the phenyl ring
Uniqueness
1-(2-Hydroxy-5-methylphenyl)propan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12O2 |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-(2-hydroxy-5-methylphenyl)propan-2-one |
InChI |
InChI=1S/C10H12O2/c1-7-3-4-10(12)9(5-7)6-8(2)11/h3-5,12H,6H2,1-2H3 |
InChI Key |
BNDBUPLDEBQGOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.